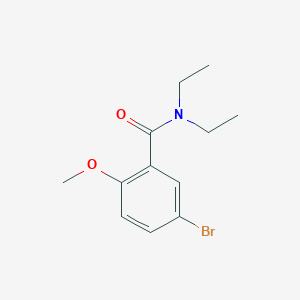
N-(2-hydroxypropyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxypropyl)-4-methylbenzamide, also known as HMB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. HMB is a derivative of the amino acid leucine and is known to have several biochemical and physiological effects on the body.
作用機序
The mechanism of action of N-(2-hydroxypropyl)-4-methylbenzamide is not fully understood, but it is believed to work by activating the mTOR pathway, which is responsible for regulating muscle protein synthesis. This compound has also been shown to inhibit the activity of enzymes that break down muscle proteins, such as the ubiquitin-proteasome system.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It has been shown to increase muscle protein synthesis, reduce muscle protein breakdown, and enhance muscle recovery after exercise. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its muscle-building effects.
実験室実験の利点と制限
N-(2-hydroxypropyl)-4-methylbenzamide has several advantages for lab experiments, such as its ability to enhance muscle protein synthesis and reduce muscle protein breakdown. However, there are also some limitations to using this compound in lab experiments. For example, the optimal dosage and duration of this compound supplementation are not well-established, and there is a lack of standardized methods for measuring muscle protein synthesis and breakdown.
将来の方向性
There are several future directions for research on N-(2-hydroxypropyl)-4-methylbenzamide. One area of interest is in the potential use of this compound in the treatment of muscle wasting diseases, such as cancer cachexia and sarcopenia. Another area of research is in the optimization of this compound supplementation protocols, such as determining the optimal dosage and duration of supplementation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other supplements and medications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have anabolic effects on muscle tissue and may have potential therapeutic applications in the treatment of muscle wasting diseases. While there are some limitations to using this compound in lab experiments, there are also several future directions for research that could help to optimize its use and better understand its mechanism of action.
合成法
N-(2-hydroxypropyl)-4-methylbenzamide can be synthesized through a simple chemical reaction between 4-methylbenzoic acid and 2-hydroxypropylamine. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is then purified through various methods, such as recrystallization, to obtain pure this compound.
科学的研究の応用
N-(2-hydroxypropyl)-4-methylbenzamide has been extensively studied for its potential use in various scientific research applications. One of the most significant research areas is in the field of muscle biology, where this compound has been shown to have anabolic effects. This compound has been found to enhance muscle protein synthesis and reduce muscle protein breakdown, leading to increased muscle mass and strength. This compound has also been studied for its potential use in the treatment of muscle wasting diseases, such as cancer cachexia and sarcopenia.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
N-(2-hydroxypropyl)-4-methylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-8-3-5-10(6-4-8)11(14)12-7-9(2)13/h3-6,9,13H,7H2,1-2H3,(H,12,14) |
InChIキー |
NHVKSUKFAMAWSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C)O |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B250519.png)
![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B250526.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B250527.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide](/img/structure/B250530.png)
![N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)
![2-[(ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B250533.png)
![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B250536.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)

